3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-10-7-14-15(21(3)26(23,24)20(14)2)9-13(10)19-17(22)11-5-6-16(25-4)12(18)8-11/h5-9H,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEQLFDWQZNHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)OC)F)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fluoro and methoxy group on the benzamide moiety and a dioxido-thiadiazole derivative. The presence of these functional groups may influence its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing thiadiazole rings generally exhibit significant biological activities including anticancer properties. The specific compound has shown promise in several studies.
Anticancer Activity
- Mechanism of Action : The anticancer activity of thiadiazole derivatives is often linked to their ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been reported to inhibit ERK1/2 kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .
-
Cell Line Studies : In vitro studies have demonstrated that various thiadiazole derivatives exhibit cytotoxic effects against multiple cancer cell lines:
- A549 (lung cancer) : Significant inhibition was noted with IC50 values indicating effective concentration levels for inducing cytotoxicity.
- SK-MEL-2 (skin cancer) : Certain derivatives showed enhanced activity compared to standard chemotherapeutics.
- HCT15 (colon cancer) : Compounds exhibited moderate to high antiproliferative effects.
Case Studies and Research Findings
Several studies provide insights into the biological activity of thiadiazole derivatives:
| Study | Compound | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|---|
| Alam et al. (2011) | 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | A549 | 4.27 | Significant growth suppression |
| Hosseinzadeh et al. (2013) | Trifluoromethyl thiadiazole | MCF7 | 0.04 - 23.6 | Potent anticancer activity |
| Jakovljević et al. (2017) | Phenolic acid-derived thiadiazoles | HL-60 | N/A | Induced apoptosis via caspase activation |
These studies highlight the potential of thiadiazole derivatives as effective anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR analysis:
- Fluorine Substitution : The introduction of fluorine atoms has been correlated with increased potency against various cancer cell lines.
- Methoxy Group : The presence of a methoxy group may enhance lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide ()
- Core structure : Benzamide linked to a 5-chlorothiazole ring.
- Key differences : Lacks the benzo[c][1,2,5]thiadiazole sulfone group and methyl substituents.
- Biological activity : Designed as a nitazoxanide derivative, it inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via an amide anion interaction, critical for anaerobic metabolism .
- Synthesis : Formed via reaction of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .
4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide ()
- Core structure : Benzamide attached to a 1,2,4-thiadiazole ring with a ketone group.
- Key differences : Simpler thiadiazole ring without the fused benzo system or sulfone group.
- Applications: Used in chemical synthesis; specifications include CAS 2442597-65-9 and synonyms like N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide .
N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamides ()
- Core structure : Benzamide linked to a triazole-methyl group and a methoxybenzo[d]thiazole.
- Key differences : Incorporates a triazole ring and nitro group instead of a thiadiazole sulfone.
- Biological activity : Exhibits moderate antimicrobial activity against E. coli .
- Synthesis : Achieved via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") .
Thiazole and Thiadiazole Derivatives with Anticancer Activity ()
- Examples : Compounds 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL) against HepG-2 cells.
- The target compound’s fluoro and methoxy groups may enhance DNA intercalation or kinase inhibition .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
